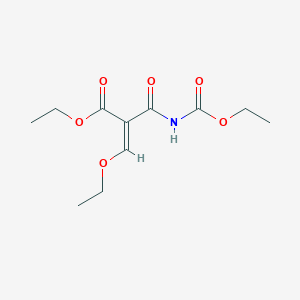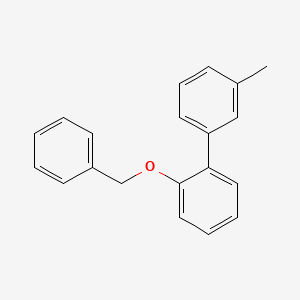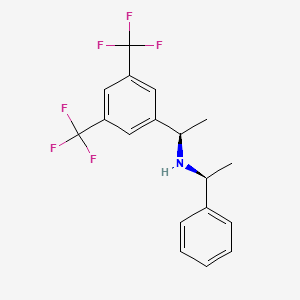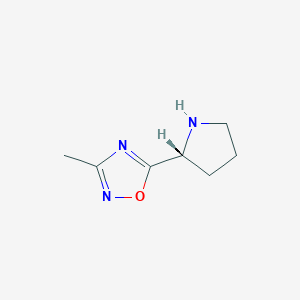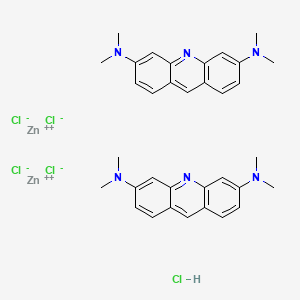
N3,N3,N6,N6-Tetramethylacridine-3,6-diamine hydrochloride-zinc chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3,N6,N6-Tetramethylacridine-3,6-diamine hydrochloride-zinc chloride typically involves the reaction of acridine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst, followed by crystallization, filtration, and drying to obtain the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, and involves steps such as solvent extraction, recrystallization, and drying .
Analyse Des Réactions Chimiques
Types of Reactions
N3,N3,N6,N6-Tetramethylacridine-3,6-diamine hydrochloride-zinc chloride undergoes various chemical reactions including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form substituted acridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of acridine, which have different properties and applications .
Applications De Recherche Scientifique
N3,N3,N6,N6-Tetramethylacridine-3,6-diamine hydrochloride-zinc chloride has a wide range of scientific research applications:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in cell cycle studies and to stain different types of nucleic acids for microscopy.
Medicine: Investigated for its potential anti-cancer properties and used in diagnostic assays.
Industry: Utilized in the production of various fluorescent materials and dyes.
Mécanisme D'action
The compound exerts its effects by intercalating into double helical nucleic acids, causing them to fluoresce under specific conditions. It binds electrostatically to phosphate groups of single-stranded molecules, resulting in different fluorescence colors. This unique characteristic makes it useful for distinguishing between different types of nucleic acids and studying cell cycle dynamics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Yellow: Another fluorescent dye with similar staining properties.
Acriflavine: Used in similar applications but has different fluorescence characteristics.
Proflavine: Also used as a fluorescent dye but with distinct chemical properties.
Uniqueness
N3,N3,N6,N6-Tetramethylacridine-3,6-diamine hydrochloride-zinc chloride is unique due to its ability to differentially stain DNA and RNA, making it highly valuable in cell cycle studies and nucleic acid research. Its versatility and effectiveness in various scientific applications set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C34H39Cl5N6Zn2 |
|---|---|
Poids moléculaire |
839.7 g/mol |
Nom IUPAC |
dizinc;3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;tetrachloride;hydrochloride |
InChI |
InChI=1S/2C17H19N3.5ClH.2Zn/c2*1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;;;;;;;/h2*5-11H,1-4H3;5*1H;;/q;;;;;;;2*+2/p-4 |
Clé InChI |
WQXGMAHUACGWJY-UHFFFAOYSA-J |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


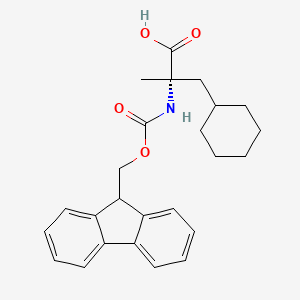
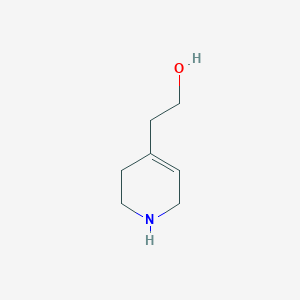
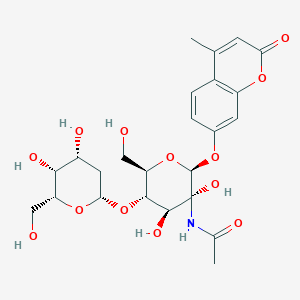

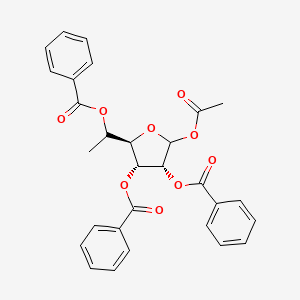
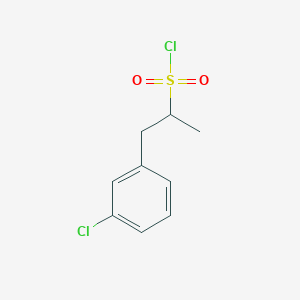
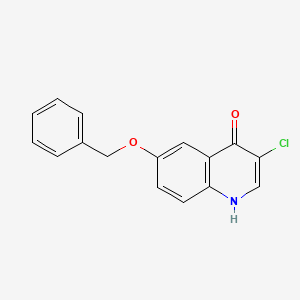
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12842674.png)
